REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:5][C:6]([NH2:8])=[S:7])[CH3:4].[Cl:9][CH2:10][C:11](=[O:14])[CH2:12]Cl.C(=O)(O)[O-].[Na+]>ClCCCl>[Cl:9][CH2:10][C:11]1([OH:14])[CH2:12][S:7][C:6]([CH2:5][N:3]([CH3:4])[CH3:2])=[N:8]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)CC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a flask were added 44.5 g
|
Type
|
CUSTOM
|
Details
|
An endothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled the mixture to 13°
|
Type
|
ADDITION
|
Details
|
on initial mixing
|
Type
|
WAIT
|
Details
|
to be essentially complete after 24 hours, by thin layer chromatography
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
eluting with chloroform
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with 1,2-dichloroethane
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 59.5 g
|
Type
|
WASH
|
Details
|
of crude product, which was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The washed solids were dried in air
|
Type
|
CUSTOM
|
Details
|
to obtain 52.5 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCC1(N=C(SC1)CN(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |